3-Ethyl-4-isopropylpyridine
Description
3-Ethyl-4-isopropylpyridine is a pyridine derivative featuring ethyl and isopropyl substituents at the 3- and 4-positions of the pyridine ring, respectively. Alkyl substituents like ethyl and isopropyl are electron-donating groups that influence hydrophobicity, solubility, and steric interactions. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
101290-52-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-ethyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-7-11-6-5-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
YOZRPADQYYFDRN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C(C)C |
Canonical SMILES |
CCC1=C(C=CN=C1)C(C)C |
Synonyms |
Pyridine, 3-ethyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
To contextualize 3-Ethyl-4-isopropylpyridine, we compare it with structurally related pyridine-based compounds, focusing on substituent effects and physicochemical properties.
2.1 Structural and Electronic Effects
- 3-Acetylpyridine (): Features an electron-withdrawing acetyl group at the 3-position. This reduces electron density on the pyridine ring, enhancing polarity and water solubility (10,000 mg/L) compared to alkyl-substituted derivatives. Its Log Kow (0.70) reflects moderate hydrophobicity .
- 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (): Combines chloro (electron-withdrawing) and trimethylsilyl ethynyl (bulky, hydrophobic) groups. Such substitutions likely reduce solubility and increase Log Kow significantly, though exact data are unavailable .
- This compound : The ethyl and isopropyl groups are electron-donating, increasing the ring’s electron density. This enhances hydrophobicity (estimated Log Kow: 2.5–3.5) and reduces water solubility compared to 3-acetylpyridine. Steric hindrance from the branched isopropyl group may also affect reactivity in substitution reactions.
2.2 Physicochemical Properties
The table below extrapolates properties for this compound based on structural analogs:
*Estimated values based on alkyl substituent contributions.
Key Research Findings
- Hydrophobicity: Alkyl substituents increase Log Kow, as seen in 3-tert-Butylphenol (Log Kow 3.50). This compound’s larger alkyl groups suggest even greater membrane permeability, relevant for drug design .
- Solubility Trade-offs : Bulkier substituents reduce water solubility. For instance, 3-Acetylpyridine’s high solubility (10,000 mg/L) contrasts sharply with alkylated derivatives, which are less suitable for aqueous applications .
- Steric Effects : The isopropyl group in this compound may hinder interactions in catalytic or binding sites, a critical factor in ligand design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
